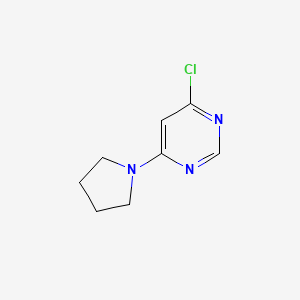
4-(Hydroxymethyl)picolinsäure
Übersicht
Beschreibung
4-(Hydroxymethyl)picolinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Probes Entwicklung
4-(Hydroxymethyl)picolinsäure wurde bei der Entwicklung fluoreszierender Molekül-Sonden verwendet. Diese Sonden eignen sich besonders gut zum Nachweis von Metallionen in biologischen Systemen. Zum Beispiel kann der Picolinat-Teil verwendet werden, um OFF-ON-Sonden zu erzeugen, die durch die Hydrolysereaktion aktiviert werden, die von Cu^2+-Ionen gefördert wird . Diese Anwendung ist entscheidend für die Visualisierung der Kupferionenkonzentrationen, die für verschiedene physiologische Prozesse wichtig sind, aber in hohen Mengen toxisch sein können.
Wirkmechanismus
Target of Action
The primary targets of 4-(Hydroxymethyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-(Hydroxymethyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
4-(Hydroxymethyl)picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects the downstream processes of viral replication and packaging, as well as normal cell homeostatic functions .
Result of Action
The molecular and cellular effects of 4-(Hydroxymethyl)picolinic acid’s action include the inhibition of ZFP function, which in turn disrupts viral replication and packaging, as well as normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Biochemische Analyse
Cellular Effects
Picolinic acid, a structurally similar compound, has been shown to exhibit antiviral activity against enveloped viruses, including SARS-CoV-2 and Influenza A virus
Molecular Mechanism
A study on picolinic acid suggests that it inhibits viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It’s possible that 4-(Hydroxymethyl)picolinic acid may exert its effects through similar mechanisms.
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)picolinic acid at different dosages in animal models have not been extensively studied. Picolinic acid has shown promising antiviral activity against SARS-CoV-2 and Influenza A virus in preclinical animal models .
Metabolic Pathways
The metabolic pathways involving 4-(Hydroxymethyl)picolinic acid are not well-characterized. Picolinic acid, a related compound, is known to be a byproduct of tryptophan metabolism
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYYPGJXCVEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627278 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923169-37-3 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



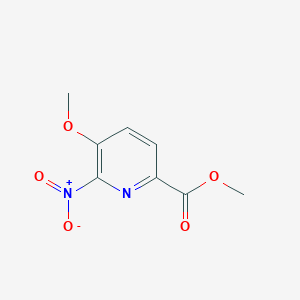
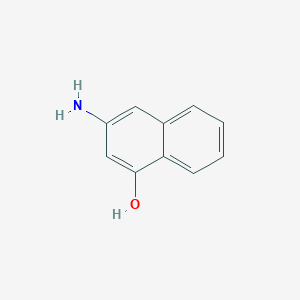
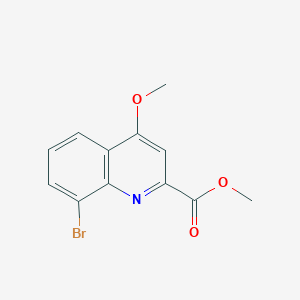

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
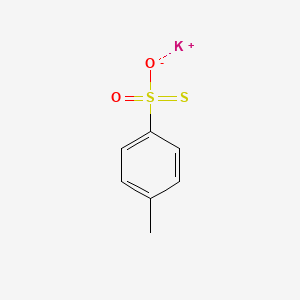
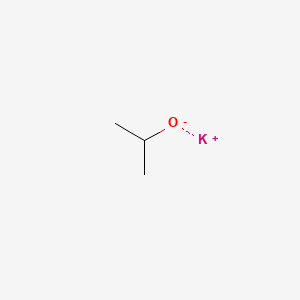
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate](/img/structure/B1592592.png)

